molecular formula C17H18BrNO B3060399 2-bromo-N-(4-phenylbutyl)benzamide CAS No. 332408-69-2

2-bromo-N-(4-phenylbutyl)benzamide

Cat. No.: B3060399
CAS No.: 332408-69-2
M. Wt: 332.2 g/mol
InChI Key: DNSIBOVUTNLCHI-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-phenylbutyl)benzamide (CAS: 332408-69-2) is a brominated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry and materials science. Its unique substituents influence its physicochemical properties, reactivity, and biological interactions, making comparative analysis with similar compounds critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

2-bromo-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIBOVUTNLCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366081
Record name 2-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332408-69-2
Record name 2-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-phenylbutyl)benzamide typically involves the bromination of N-(4-phenylbutyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for 2-bromo-N-(4-phenylbutyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-(4-phenylbutyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-phenylbutyl)benzamide is not well-documented. as a benzamide derivative, it may interact with specific molecular targets such as receptors or enzymes. The bromine atom and the phenylbutyl substituent could influence its binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Features of Analogs:

Compound Name Substituents on Amide Nitrogen Bromine Position Notable Features Reference
2-Bromo-N-(4-phenylbutyl)benzamide 4-Phenylbutyl Ortho Lipophilic chain enhances membrane permeability
3-Bromo-N-(4-phenylbutyl)benzamide 4-Phenylbutyl Meta Positional isomer; altered electronic effects
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Para Electron-withdrawing nitro group; planar crystal structure
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide Chromen-2-yl Ortho Conjugated chromene ring; high yield (94%) and melting point (215–218°C)
MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) Aromatic heterocycle Ortho Hedgehog pathway inhibitor (IC₅₀: low nM range)

Key Observations :

  • Bromine Position : Ortho-substituted bromine (as in the target compound) may sterically hinder amide bond rotation, affecting conformational flexibility compared to para-substituted analogs .

Physicochemical Properties

Property 2-Bromo-N-(4-phenylbutyl)benzamide (Inferred) 4-Bromo-N-(2-nitrophenyl)benzamide 2-Bromo-N-(chromen-2-yl)benzamide
Molecular Weight ~358.3 g/mol 335.1 g/mol 343.3 g/mol
Melting Point Moderate (est. 150–180°C) Not reported 215–218°C
Solubility Low in water; high in DMSO Low in polar solvents Low in water; soluble in DMSO
LogP (Lipophilicity) High (~4.5) Moderate (~3.2) Moderate (~3.8)

Notes:

  • The 4-phenylbutyl chain in the target compound likely increases logP significantly compared to nitro- or chromene-substituted analogs, aligning with its enhanced lipophilicity .
  • Chromene-substituted derivatives exhibit higher melting points due to extended π-conjugation and crystal packing efficiency .

Biological Activity

2-bromo-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18BrNO. As a brominated benzamide derivative, it exhibits potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18BrNO
  • Molecular Weight : 324.24 g/mol
  • Structure : The compound contains a bromine atom at the second position of the benzamide ring and a 4-phenylbutyl substituent on the nitrogen atom.

The precise mechanism of action for 2-bromo-N-(4-phenylbutyl)benzamide is not well-documented. However, it is hypothesized that as a benzamide derivative, it may interact with specific molecular targets, such as receptors or enzymes. The presence of the bromine atom and the phenylbutyl group likely influence its binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways.

Inhibition Studies

Research indicates that compounds similar to 2-bromo-N-(4-phenylbutyl)benzamide have been assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2), which plays a role in various physiological processes. Inhibitors of LPLA2 have shown promise in predicting drug-induced toxicity and other biological effects .

Medicinal Chemistry Applications

This compound can serve as a building block for synthesizing pharmaceutical agents targeting neurological or oncological pathways. Its unique structure may confer specific therapeutic properties that could be exploited in drug development.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-bromo-N-(4-phenylbutyl)benzamide, it is useful to compare it with related compounds:

Compound NameStructure FeaturePotential Activity
N-(4-phenylbutyl)benzamideNo bromine atomBaseline activity for comparison
2-chloro-N-(4-phenylbutyl)benzamideChlorine instead of bromineDifferent reactivity and biological profile
2-bromo-N-(4-methylphenyl)benzamideMethylphenyl substituentVariations in properties due to different substituents

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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